molecular formula C4H8N2S B1665245 Allylthiourea CAS No. 109-57-9

Allylthiourea

Cat. No.: B1665245
CAS No.: 109-57-9
M. Wt: 116.19 g/mol
InChI Key: HTKFORQRBXIQHD-UHFFFAOYSA-N
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Description

Allylthiourea: is an organosulfur compound with the chemical formula C₄H₈N₂S . . This compound is characterized by the presence of an allyl group attached to a thiourea moiety, making it a versatile compound in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

Allylthiourea is known to interact with various enzymes and proteins. It is a nitrification inhibitor, specifically inhibiting the enzyme ammonia monooxygenase (AMO), which is involved in the oxidation of ammonia to nitrite . This interaction between this compound and AMO plays a crucial role in the biochemical nitrogen cycle .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of ammonia-oxidizing bacteria (AOB) and archaea (AOA), affecting their ability to oxidize ammonia . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound primarily involves its interaction with the enzyme AMO. This compound binds to AMO, inhibiting its activity and thereby preventing the oxidation of ammonia to nitrite . This interaction can lead to changes in gene expression and cellular metabolism, particularly in ammonia-oxidizing microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed that this compound begins to inhibit anammox bacteria growth slightly from day 10, but has an obvious inhibition on AOA growth from the starting of the study

Metabolic Pathways

This compound is involved in the biochemical nitrogen cycle, specifically in the process of nitrification. It interacts with the enzyme AMO, inhibiting the oxidation of ammonia to nitrite

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylthiourea can be synthesized through the reaction of allyl isothiocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound involves the reaction of allyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: Allylthiourea is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds .

Biology: In biological research, this compound is used as an inhibitor of nitrification, affecting the activity of ammonia-oxidizing bacteria. This property makes it useful in studies related to nitrogen cycling in ecosystems .

Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with thiol-containing proteins and enzymes is of particular interest in medicinal chemistry .

Industry: In industrial applications, this compound is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids .

Comparison with Similar Compounds

    Thiourea: Similar to allylthiourea but lacks the allyl group.

    Phenylthiourea: Contains a phenyl group instead of an allyl group.

    Ethylthiourea: Contains an ethyl group instead of an allyl group.

Uniqueness of this compound: this compound’s unique structure, with the presence of an allyl group, allows it to participate in a wider range of chemical reactions compared to other thiourea derivatives. Its ability to inhibit nitrification and its potential therapeutic applications also distinguish it from similar compounds .

Properties

IUPAC Name

prop-2-enylthiourea
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InChI

InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7)
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InChI Key

HTKFORQRBXIQHD-UHFFFAOYSA-N
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Canonical SMILES

C=CCNC(=S)N
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Molecular Formula

C4H8N2S
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DSSTOX Substance ID

DTXSID3024449
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Molecular Weight

116.19 g/mol
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Physical Description

Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992)
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Solubility

>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.11 to 1.22 (NTP, 1992)
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CAS No.

109-57-9
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Melting Point

158 to 172 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allylthiourea?

A1: this compound has the molecular formula C4H8N2S and a molecular weight of 116.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly utilize UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and analyze the properties of this compound and its derivatives. [, , , , , ]

Q3: How does the stability of this compound vary under different conditions?

A3: While specific data on the stability of this compound under various conditions is limited in the provided research, studies highlight its use in different solvent systems, including aqueous solutions and organic solvents like acetonitrile and ethanol. [, , , , , ]

Q4: Does this compound exhibit catalytic properties?

A4: While not a catalyst itself, this compound serves as a building block for synthesizing polymers with metal-complexing capabilities. These polymers show potential for applications like metal ion removal from solutions. []

Q5: How is computational chemistry employed in this compound research?

A5: Computational methods, including molecular docking, are valuable tools for predicting the interactions of this compound derivatives with biological targets like EGFR and HER2. These simulations aid in understanding potential anticancer activities and guiding the development of more potent derivatives. [, ]

Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives?

A6: Research indicates a parabolic relationship between the lipophilicity (ClogP) of this compound derivatives and their analgesic activity in mice. This finding suggests that modifying the lipophilicity of these compounds could influence their potency. []

Q7: How do structural modifications of this compound impact its biological activity?

A7: Studies demonstrate that introducing substituents on the benzoyl ring of this compound derivatives can significantly enhance their cytotoxic effects on breast cancer cells, particularly those overexpressing HER2. [, , ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A8: While the provided research does not delve into detailed formulation strategies for this compound, its incorporation into polymeric hydrogels for applications like enzyme adsorption has been reported. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research primarily focuses on the synthesis, characterization, and in vitro evaluation of this compound derivatives. Further investigations are required to elucidate the in vivo pharmacokinetic profile of these compounds.

Q10: What in vitro and in vivo models have been used to assess the biological activity of this compound derivatives?

A10: Researchers have employed in vitro cell-based assays using MCF-7 breast cancer cells (both parental and HER2-overexpressing) to evaluate the cytotoxic potential of this compound derivatives. [, , ] Additionally, the analgesic activity of these compounds has been investigated in vivo using the writhing test in mice. [, ]

Q11: What is the known safety profile of this compound?

A11: Information regarding the toxicity and long-term effects of this compound and its derivatives requires further investigation.

Q12: What analytical methods are employed to quantify this compound?

A12: While specific quantification methods are not detailed in the provided research, techniques like chromatography (e.g., thin-layer chromatography) are likely employed for separation and analysis. [, ]

Q13: What is the environmental impact of this compound?

A13: The research provided doesn't offer insights into the environmental impact or degradation pathways of this compound. Further studies are necessary to assess its potential ecological effects.

Q14: What resources are crucial for advancing research on this compound?

A14: Access to advanced analytical techniques like NMR, mass spectrometry, and computational chemistry software is essential for characterizing and studying this compound and its derivatives. Further research necessitates collaboration between chemists, biologists, and pharmacologists to explore the therapeutic potential and address safety concerns.

Q15: What are some significant milestones in the research of this compound?

A15: Early research on this compound focused on its use as a photographic sensitizer. [] More recently, investigations have explored its potential as a building block for synthesizing polymers with metal-binding properties [] and developing novel therapeutics, particularly in the field of cancer and pain management. [, , , , ]

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